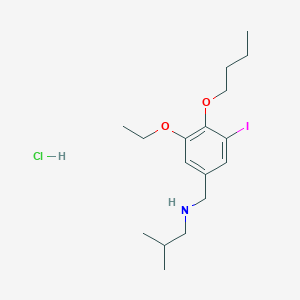![molecular formula C20H23BrN2O4S B4226935 1-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4226935.png)
1-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
1-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)-3-piperidinecarboxamide, commonly known as BSI-201, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound was first synthesized in 2003 and since then, it has been extensively researched for its mechanism of action, biochemical and physiological effects, and potential applications in the field of cancer research.
Wirkmechanismus
BSI-201 inhibits the activity of PARP-1 by binding to the catalytic domain of the enzyme. This binding prevents PARP-1 from repairing DNA damage, leading to the accumulation of DNA damage and ultimately resulting in cell death.
Biochemical and Physiological Effects:
BSI-201 has been shown to have several biochemical and physiological effects. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. BSI-201 has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BSI-201 is its ability to enhance the effectiveness of chemotherapy and radiation therapy. This makes it a promising therapeutic agent for the treatment of cancer. However, one of the limitations of BSI-201 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of BSI-201. One direction is to explore its potential use in combination with other therapeutic agents for the treatment of cancer. Another direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis of BSI-201 and improve its solubility in water.
Conclusion:
In conclusion, BSI-201 is a promising therapeutic agent that has been extensively studied for its potential applications in the field of cancer research. Its ability to enhance the effectiveness of chemotherapy and radiation therapy makes it a promising candidate for the treatment of cancer. Further research is needed to optimize its synthesis and investigate its potential use in the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
BSI-201 has been extensively studied for its potential therapeutic applications in the field of cancer research. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme that plays a critical role in DNA repair. Inhibition of PARP-1 leads to the accumulation of DNA damage, which ultimately results in cell death. BSI-201 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(2-ethoxyphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4S/c1-2-27-19-8-4-3-7-18(19)22-20(24)15-6-5-13-23(14-15)28(25,26)17-11-9-16(21)10-12-17/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTVQOXFJODYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-bromo-4-[(isobutylamino)methyl]-6-methoxyphenoxy}-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4226861.png)
![ethyl 6-{[(2-chlorobenzyl)amino]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4226869.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4226871.png)
![[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B4226879.png)
![N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4226888.png)

![ethyl 4-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4226895.png)
![N~1~-cyclohexyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide](/img/structure/B4226897.png)
![1-(4-chlorophenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B4226898.png)
![N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4226912.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4226920.png)
![6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4226925.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4226927.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B4226948.png)